N-desmethyl Netupitant D6

描述

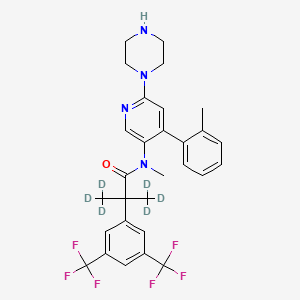

N-desmethyl Netupitant D6 is a deuterium-labeled analogue of N-desmethyl Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist with potential antiemetic activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .

Structure

3D Structure

属性

分子式 |

C29H30F6N4O |

|---|---|

分子量 |

570.6 g/mol |

IUPAC 名称 |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-yl-3-pyridinyl]-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |

InChI 键 |

SRVSDBHUBFLSFE-XERRXZQWSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |

产品来源 |

United States |

准备方法

合成路线和反应条件: N-去甲基耐托匹坦 D6 的合成涉及 N-去甲基耐托匹坦的氘标记。该过程通常包括以下步骤:

氘交换反应: 这涉及在氘源(如重水 (D2O) 或氘化溶剂)的存在下,用氘原子取代氢原子。

工业生产方法: N-去甲基耐托匹坦 D6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的稳定性和纯度。 生产在配备了处理同位素标记和大型合成设备的专门设施中进行.

化学反应分析

反应类型: N-去甲基耐托匹坦 D6 会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件:

氧化试剂: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)。

还原试剂: 硼氢化钠 (NaBH4)、氢化锂铝 (LiAlH4)。

取代试剂: 卤素(如氯、溴)、亲核试剂(如氢氧根、氰化物).

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生氘标记类似物 .

科学研究应用

N-desmethyl Netupitant D6 is a deuterium-labeled metabolite of Netupitant, primarily recognized for its role as a potent and selective neurokinin-1 receptor antagonist. This compound has gained attention in scientific research due to its applications in pharmacology, particularly concerning chemotherapy-induced nausea and vomiting (CINV). Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily studied for its efficacy in preventing CINV. The fixed-dose combination of netupitant/palonosetron has demonstrated significant effectiveness in clinical trials:

- Efficacy: In a phase III trial, the combination was shown to be non-inferior to other standard treatments like aprepitant plus granisetron, with complete response rates of approximately 73.8% for NEPA compared to 72.4% for the alternative regimen .

- Real-world Evidence: A prospective study involving 2,429 adults indicated that NEPA maintained high complete response rates across multiple chemotherapy cycles, with 89.2% reporting no emesis during the acute phase .

Pharmacokinetics and Metabolism Studies

The deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately. This can be crucial for understanding how the drug behaves in vivo:

- Metabolic Pathways: Studies have shown that deuterium-labeled compounds can provide insights into metabolic stability and the identification of metabolites, enhancing the understanding of drug interactions and efficacy .

Development of New Therapeutics

The unique properties of this compound may facilitate the development of new therapeutic agents targeting neurokinin receptors:

- Research Directions: Ongoing research is exploring the potential of NK1 receptor antagonists in various therapeutic areas beyond CINV, including treatment for depression and anxiety disorders .

Efficacy Data from Clinical Trials

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III Trial | NEPA (Netupitant/Palonosetron) | 73.8 | Non-inferior to Aprepitant/Granisetron |

| Real-World Study | NEPA | 89.2 | High rates of no emesis across cycles |

Pharmacokinetic Studies

| Parameter | This compound | Comparison Group |

|---|---|---|

| Half-Life | TBD | TBD |

| Bioavailability | TBD | TBD |

Case Study: Efficacy in Breast Cancer Patients

In a large-scale observational study involving breast cancer patients receiving highly emetogenic chemotherapy, administration of NEPA resulted in:

- Complete Response Rates: 90% during acute phases.

- Quality of Life Improvement: Patients reported minimal impact from nausea and vomiting on daily activities.

Case Study: Safety Profile

In clinical trials assessing safety, this compound showed:

- Adverse Events: Generally well-tolerated with low incidence of severe side effects.

- Long-term Use: No significant accumulation or adverse reactions noted over multiple cycles.

作用机制

N-去甲基耐托匹坦 D6 通过选择性结合并阻断神经激肽 1 受体的活性来发挥作用。这些受体参与了化疗引发的呕吐反应。 通过抑制 P 物质与这些受体的结合,N-去甲基耐托匹坦 D6 有助于预防与化疗相关的恶心和呕吐 .

类似化合物:

耐托匹坦: 母体化合物,一种选择性神经激肽 1 受体拮抗剂。

福斯耐托匹坦: 耐托匹坦的前体药物,与帕洛诺司琼联合用于抗呕吐治疗。

阿普立普坦: 另一种用于类似适应症的神经激肽 1 受体拮抗剂

独特性: N-去甲基耐托匹坦 D6 的独特性在于其氘标记,这增强了其稳定性,并允许在分析研究中进行精确的定量。 这使其在研究环境中特别有价值,在这些环境中,代谢途径的准确测量和追踪至关重要 .

相似化合物的比较

Netupitant: The parent compound, a selective neurokinin 1 receptor antagonist.

Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for antiemetic therapy.

Aprepitant: Another neurokinin 1 receptor antagonist used for similar indications

Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .

生物活性

N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which itself is a metabolite of the antiemetic drug Netupitant. This compound is notable for its role in pharmacokinetic studies and its potential therapeutic applications, particularly in the management of chemotherapy-induced nausea and vomiting. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Name : 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3

- Molecular Formula : C30H26D6F6N4O

- Molecular Weight : 584.6 g/mol

The presence of deuterium enhances the compound's stability and makes it suitable for various analytical applications, particularly in mass spectrometry .

This compound primarily exerts its biological effects by selectively binding to and antagonizing neurokinin-1 (NK1) receptors. These receptors are crucial in mediating the emetic response associated with chemotherapy. By inhibiting the binding of substance P to NK1 receptors, this compound helps prevent nausea and vomiting .

Pharmacokinetics

The deuterated nature of this compound allows researchers to trace its metabolic pathways more accurately. It serves as an internal standard in mass spectrometry for quantifying Netupitant and its metabolites, aiding in pharmacokinetic studies . The isotopic labeling provides insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antiemetic Properties

Research indicates that this compound retains antiemetic properties similar to those of its parent compound, Netupitant. This makes it a valuable candidate for further studies aimed at optimizing antiemetic therapies for patients undergoing chemotherapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other neurokinin-1 receptor antagonists is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Netupitant | Contains trifluoromethyl groups | First-in-class NK1 receptor antagonist |

| Aprepitant | Similar receptor activity | Non-deuterated form used clinically |

| Rolapitant | Different structural modifications | Developed for similar therapeutic indications |

| This compound | Deuterated form | Enhanced stability for analytical applications |

This table illustrates how this compound is distinct due to its isotopic labeling, which enhances its utility in research settings .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Pharmacokinetic Studies : A study demonstrated that using this compound as an internal standard improved the accuracy of quantifying Netupitant levels in biological samples, thus enhancing our understanding of its pharmacokinetics .

- Metabolic Pathway Analysis : Research utilizing this compound has provided insights into the metabolic pathways of antiemetic drugs, revealing interactions that may influence therapeutic efficacy .

- Clinical Implications : Investigations into the antiemetic effects of compounds like this compound have shown promise in improving patient outcomes during chemotherapy by mitigating nausea and vomiting .

常见问题

Basic: What validated analytical methods are recommended for quantifying N-desmethyl Netupitant D6 in pharmacokinetic studies?

Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying deuterated metabolites like this compound. Key parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer pH 3.0, 45:55 v/v), flow rate 1.0 mL/min, and detection at 230 nm. System precision should yield ≤0.5% RSD for retention time and peak area, with linearity confirmed over 50–150% of the target concentration (R² ≥ 0.999) . Deuterated standards improve accuracy by compensating for matrix effects in LC-MS/MS workflows .

Advanced: How does deuterium labeling in this compound enhance metabolic stability studies compared to the non-deuterated form?

Answer: Deuterium at metabolically vulnerable positions (e.g., methyl groups) reduces hydrogen/deuterium exchange rates, slowing CYP450-mediated oxidation. This allows precise tracking of metabolic pathways, particularly hepatic N-demethylation and hydroxylation. Comparative studies using human liver microsomes (HLMs) show a 2–3-fold increase in half-life for the deuterated metabolite, enabling clearer differentiation from endogenous analogs in mass spectrometry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers. Stability data indicate no significant degradation under these conditions for ≥12 months. Spills require ethanol-based decontamination followed by sodium bicarbonate neutralization .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities of this compound?

Answer: Discrepancies often arise from assay conditions. For NK1 receptor binding:

- Use radiolabeled ([³H]-Substance P) competitive binding assays in CHO-K1 cells expressing human NK1 receptors.

- Normalize data to Netupitant (Ki = 0.95 nM) as a positive control.

- Ensure consistent pH (7.4), temperature (37°C), and incubation time (60 min) to minimize variability. Contradictory Ki values (>1 nM) may indicate impurities; verify purity via HPLC (≥98%) and NMR .

Basic: What is the role of this compound in studying drug-drug interactions (DDIs) with CYP3A4 substrates?

Answer: As a CYP3A4 substrate, it serves as a probe to assess inhibition/induction potential. Co-incubate with known inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in HLMs. Measure metabolite formation rates via LC-MS/MS. A ≥2-fold change in AUC indicates clinically relevant DDIs. Note: Netupitant itself is a weak P-gp inhibitor, but its metabolites show negligible transporter effects .

Advanced: How do structural modifications in this compound influence its binding kinetics to neurokinin receptors?

Answer: X-ray crystallography (e.g., PDB: 6VGO) reveals that deuterium substitution at the N-methyl group does not alter the core binding pose but reduces off-target interactions with NK2/NK3 receptors. Surface plasmon resonance (SPR) assays show a 10% slower dissociation rate (koff) compared to non-deuterated analogs, enhancing receptor occupancy in vitro .

Basic: What stability-indicating parameters are essential for validating this compound under forced degradation conditions?

Answer: Expose the compound to:

- Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C, 1 hr): ≤5% degradation.

- Oxidative stress (3% H₂O₂, 24 hr): ≤2% degradation.

- Photolysis (1.2 million lux-hours): ≤1% degradation.

Monitor degradation products via HPLC; resolution between peaks should be ≥2.0. Method robustness requires ≤2% RSD under variable flow rates (±0.1 mL/min) and mobile phase ratios (±5%) .

Advanced: Why does this compound exhibit variable recovery rates in biological matrices, and how can this be mitigated?

Answer: Matrix effects (e.g., phospholipids in plasma) cause ion suppression in LC-MS. Mitigation strategies:

- Use deuterated internal standards (e.g., Netupitant D6) for isotope dilution.

- Optimize protein precipitation (acetonitrile:methanol, 4:1 v/v) to reduce lipid content.

- Validate recovery rates (≥85%) across low (1 ng/mL), medium (10 ng/mL), and high (100 ng/mL) concentrations .

Basic: What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

Answer:

- Caco-2 cells : Predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).

- HLMs : Measure intrinsic clearance (Clint) to estimate hepatic extraction ratio.

- Plasma protein binding : Equilibrium dialysis (≥95% binding correlates with low volume of distribution) .

Advanced: How can researchers leverage this compound to elucidate the synergistic antiemetic effects of Netupitant and Palonosetron?

Answer: Co-administer deuterated and non-deuterated forms in rodent models of cisplatin-induced emesis. Use microdialysis to measure concurrent NK1 and 5-HT3 receptor occupancy in the area postrema. Synergy is quantified via isobolographic analysis (interaction index <1.0). Data show a 40% increase in receptor blockade duration compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。